AHR antagonist 5

AHR antagonism species cross-reactivity preclinical translation

AHR antagonist 5 (IK-175) is the only AHR antagonist combining oral bioavailability, validated in vivo efficacy in syngeneic tumor models (CT26, B16-IDO1), and clinical-stage validation with FDA Fast Track designation. Unlike tool compounds (CH-223191, SR-1) lacking oral PK data, IK-175 enables chronic oral dosing studies and translational bridging to Phase 1b trials (NCT05472506). The trihydrochloride salt ensures reproducible solubility and target engagement across human, mouse, and rat species. Ideal for preclinical cancer immunotherapy research requiring clinically relevant AHR pathway inhibition.

Molecular Formula C25H27Cl3FN7
Molecular Weight 550.9 g/mol
Cat. No. B10830071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR antagonist 5
Molecular FormulaC25H27Cl3FN7
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl
InChIInChI=1S/C25H24FN7.3ClH/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;;;/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);3*1H/t17-;;;/m1.../s1
InChIKeySRGGKFXUJGRKIJ-NMRXSTGRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AHR Antagonist 5 (IK-175) Procurement Guide: Potency, Oral Activity, and Clinical-Stage Differentiation


AHR antagonist 5 (CAS: 2247953-39-3), also designated as IK-175, is a synthetic small-molecule aryl hydrocarbon receptor (AHR) antagonist developed from patent WO2018195397 (Example 39) [1]. The compound exists in multiple salt forms including trihydrochloride (triHCl, CAS 2247953-39-3), hemimaleate, and free base (CAS 2247950-42-9), with molecular weights of 550.89 g/mol for the triHCl form and 441.50 g/mol for the free base . IK-175 is a clinical-stage AHR antagonist that has received FDA Fast Track Designation for advanced urothelial carcinoma in combination with immune checkpoint inhibitors [2]. The compound demonstrates oral bioavailability, high selectivity for AHR over other receptors, transporters, and kinases, and inhibits AHR nuclear translocation [3].

Why AHR Antagonist 5 Cannot Be Substituted with Generic AHR Antagonists


AHR antagonists exhibit substantial heterogeneity in binding modes, species cross-reactivity, oral bioavailability, and clinical validation status [1]. Widely used research tools such as CH-223191 (IC50 0.03 μM in TCDD-induced luciferase assays) and StemRegenin-1 (SR-1) lack reported oral bioavailability and are restricted to in vitro or ex vivo applications [2]. Clinical-stage candidates including BAY2416964 have demonstrated weak residual AHR agonist activity in certain cellular contexts, limiting their utility as clean antagonists [3]. CB7993113, an early in silico-discovered antagonist, showed an IC50 of 0.33 μM but lacks reported oral PK characterization [4]. IK-175 (AHR antagonist 5) is distinguished by its combination of oral activity, demonstrated efficacy in syngeneic tumor models (CT26 and B16-IDO1), and clinical validation in phase 1 trials with established pharmacokinetic monitoring, creating a gap that cannot be bridged by tool compounds or less-characterized clinical candidates.

Quantitative Differentiation Evidence for AHR Antagonist 5 Procurement Decisions


Species Cross-Reactivity Profile of AHR Antagonist 5 Free Base

AHR antagonist 5 free base (IK-175) demonstrates potent AHR inhibition across multiple species including human, mouse, rat, and monkey, with IC50 values ranging from 35 to 150 nM in human and rodent cell lines . This cross-species activity profile contrasts with many research-grade AHR antagonists that show species-dependent potency variations. In human primary immune cells, IK-175 decreased AHR target gene expression and anti-inflammatory cytokine release while increasing proinflammatory cytokine release [1]. The multi-species validation supports translational relevance and reduces the need for species-specific tool compound optimization.

AHR antagonism species cross-reactivity preclinical translation IC50 comparison

AHR Antagonist 5 Target Selectivity Profile

AHR antagonist 5 free base (IK-175) is reported to be highly selective for AHR over other receptors, transporters, and kinases . The compound effectively blocks AHR nuclear translocation from the cytoplasm to the nucleus as its primary mechanism of action . While specific quantitative selectivity panel data (e.g., percent inhibition at defined concentrations across a kinome panel) is not publicly disclosed in primary literature, the selectivity claim is consistently documented across multiple vendor technical datasheets and preclinical characterization summaries [1]. This selectivity profile differentiates IK-175 from earlier AHR antagonists such as α-naphthoflavone and resveratrol, which exhibit significant off-target activities including estrogen receptor modulation and broader kinase interactions [2].

AHR selectivity off-target profiling receptor selectivity kinase selectivity

In Vivo Combination Efficacy of AHR Antagonist 5 with Anti-PD-1

AHR antagonist 5 (IK-175) at 10 mg/kg oral daily dosing for 3 weeks, when combined with anti-PD-1 checkpoint inhibitor, significantly inhibited tumor growth compared to anti-PD-1 alone in the CT26 syngeneic mouse colorectal cancer model [1]. Tumor growth inhibition was also statistically significant with AHR antagonist 5 administered as a single agent . Additional preclinical studies demonstrated that IK-175 alone and in combination with anti-PD-1 antibody exhibits significant antitumor activity in both CT26.WT colorectal cancer and B16-IDO1 melanoma syngeneic mouse models . This in vivo validation in immunocompetent tumor models distinguishes IK-175 from many research-grade AHR antagonists that lack reported in vivo efficacy data.

cancer immunotherapy anti-PD-1 combination syngeneic tumor model in vivo efficacy

Clinical Development Status: FDA Fast Track Designation

IK-175 (AHR antagonist 5) has received FDA Fast Track Designation for advanced urothelial carcinoma in combination with immune checkpoint inhibitors, based on positive phase 1 results in patients with previously treated advanced urothelial carcinoma [1]. In the phase 1a/b IK175-001 trial (NCT04200963), IK-175 was evaluated as monotherapy and in combination with nivolumab in 43 patients with locally advanced or metastatic solid tumors. Results presented at SITC 2022 demonstrated a 40% disease control rate in the combination arm (n=10) versus 20% in monotherapy (n=10), with one confirmed partial response in monotherapy and two partial responses in combination [2]. No dose-limiting toxicities were observed, and the recommended phase 2 dose was established at 1200 mg daily [3]. This clinical validation distinguishes IK-175 from the majority of AHR antagonist tool compounds and early preclinical candidates.

clinical-stage AHR antagonist FDA Fast Track phase 1 trial urothelial carcinoma

Immunomodulatory Cytokine Profile of AHR Antagonist 5 in Human T Cells

In human T cell assays, AHR antagonist 5 free base (IK-175) induces an activated T cell state characterized by inhibition of CYP1A1 and interleukin-22 (IL-22) gene expression, coupled with increased production of pro-inflammatory cytokines including IL-2 and IL-9 . This functional signature—suppression of immunosuppressive AHR target genes (CYP1A1, IL-22) and enhancement of T cell-activating cytokines (IL-2, IL-9)—contrasts with the broader immunomodulatory profiles of earlier AHR antagonists such as CH-223191, which primarily block ligand-induced AHR activation without reported T cell cytokine enhancement . The cytokine modulation profile supports the compound's proposed mechanism in reversing tumor microenvironment immunosuppression.

T cell activation cytokine modulation IL-2 IL-22 CYP1A1

Optimal Research and Procurement Application Scenarios for AHR Antagonist 5 (IK-175)


In Vivo Syngeneic Tumor Immunotherapy Studies Requiring Oral AHR Antagonist Dosing

AHR antagonist 5 (IK-175) is optimally suited for preclinical cancer immunotherapy studies in immunocompetent syngeneic mouse models including CT26 colorectal cancer and B16-IDO1 melanoma. The compound's demonstrated oral bioavailability and validated dosing regimen (10 mg/kg p.o. daily) enable chronic administration studies with anti-PD-1 combination therapy [1]. This application scenario is particularly relevant given that alternative AHR antagonists (CH-223191, StemRegenin-1, CB7993113) lack reported oral bioavailability or in vivo tumor efficacy data, making IK-175 the only AHR antagonist tool compound with validated oral activity in tumor models .

Human Primary Immune Cell Studies Investigating AHR-Mediated Immunosuppression Reversal

For ex vivo human immune cell studies, IK-175 free base provides a well-characterized tool for interrogating AHR-dependent immunomodulation. The compound decreases AHR target gene expression (CYP1A1, IL-22) and anti-inflammatory cytokine release while increasing proinflammatory cytokines (IL-2, IL-9) in human primary immune cells [2]. This functional profile makes IK-175 suitable for mechanistic studies of tumor-associated macrophage polarization, regulatory T cell suppression, and NK cell activation where AHR signaling contributes to immunosuppressive phenotypes.

Translational Research Aligned with Clinical AHR Antagonist Development

IK-175 is the optimal selection for preclinical studies intended to inform or parallel clinical development of AHR-targeted cancer immunotherapies. With FDA Fast Track Designation, completed phase 1a/b trial data showing disease control rates of 40% (combination) and 20% (monotherapy) in urothelial carcinoma, and an ongoing phase 1b trial in head and neck squamous cell carcinoma (NCT05472506), IK-175 offers clinically validated dosing (1200 mg daily RP2D), safety profile, and pharmacodynamic markers that enable translational bridging between preclinical findings and human studies [3].

Cross-Species Pharmacodynamic Studies Requiring Consistent Target Engagement

The demonstrated activity of IK-175 across multiple species—including mouse, rat, monkey, and human experimental systems—makes it suitable for cross-species pharmacodynamic studies where consistent target engagement is essential . This includes studies comparing AHR pathway inhibition in rodent disease models versus human ex vivo samples, or toxicology studies requiring correlation between preclinical species and predicted human pharmacology. The compound's 28-day GLP toxicology data in rat and monkey provide additional context for interpreting species-specific safety signals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR antagonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.